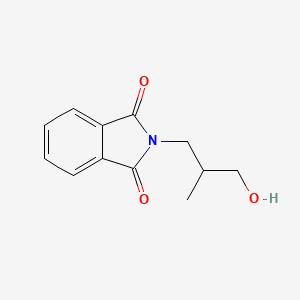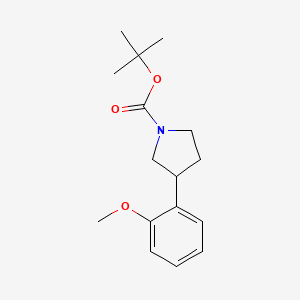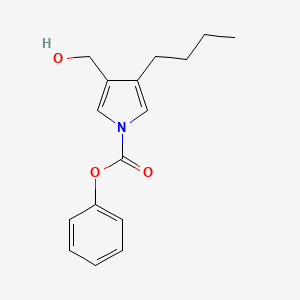![molecular formula C10H8F2O4 B13680707 3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13680707.png)
3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid is an organic compound with the molecular formula C10H8F2O4 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares the difluoromethoxy group but has a cyclopropylmethoxy group instead of the oxopropanoic acid moiety.
3-(4-(Difluoromethoxy)phenyl)propanoic acid: Similar in structure but with a propanoic acid group instead of the oxopropanoic acid group.
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid: This compound has a methyl group attached to the propanoic acid moiety.
Uniqueness
3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to the presence of both the difluoromethoxy group and the oxopropanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H8F2O4 |
|---|---|
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
3-[4-(difluoromethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H8F2O4/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,10H,5H2,(H,14,15) |
InChI-Schlüssel |
RYKPJXLMZNAQJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)

![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
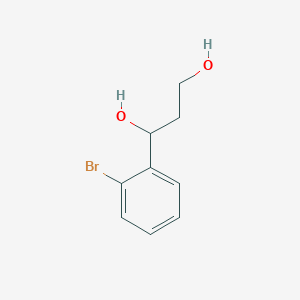
![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)
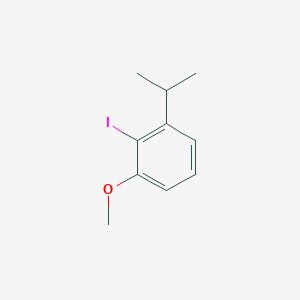
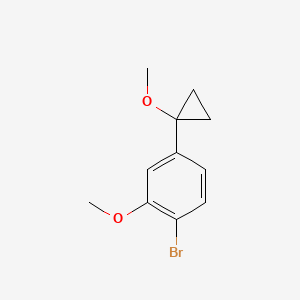
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)

